1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
Description
The compound 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by:
- Position 3 substitution: A phenyl group, which is common in bioactive quinazoline-diones for enhancing lipophilicity and target binding .
- Position 1 substitution: A 2-oxoethyl chain linked to a 3,4-dihydroquinoline moiety. This bicyclic structure may influence pharmacokinetic properties, such as metabolic stability, compared to simpler alkyl or aryl groups .
For the target compound, a similar pathway involving N-alkylation with a dihydroquinoline-containing reagent is plausible .
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(26-16-8-10-18-9-4-6-14-21(18)26)17-27-22-15-7-5-13-20(22)24(30)28(25(27)31)19-11-2-1-3-12-19/h1-7,9,11-15H,8,10,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRLUXOZEPSMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzamide with a suitable aldehyde or ketone can lead to the formation of the quinazoline core. Subsequent reactions with dihydroquinoline derivatives and phenyl groups under specific conditions yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can result in various functionalized quinazoline compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione exhibit significant anticancer properties. Studies have demonstrated that these types of quinazoline derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Mechanism of Action : These compounds may act by inhibiting specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth and increased cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the dihydroquinoline structure is believed to enhance its efficacy against bacterial and fungal strains.
- Case Studies : In vitro studies have shown that derivatives exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates potential benefits in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses.
- Research Findings : Animal models have shown improved cognitive function and reduced neuroinflammation when treated with quinazoline derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities
Antibacterial Activity
- Oxadiazole Derivatives: Compound III (1,3-disubstituted oxadiazole) demonstrated superior antibacterial activity due to increased electron-withdrawing effects and membrane permeability . The target compound’s dihydroquinoline group may offer similar benefits but requires empirical validation.
- Triazole Derivatives: 3-Azidoquinoline-2,4-diones (e.g., 1E) are precursors for triazole-containing analogs via Cu(I)-catalyzed cycloaddition.
Antitumor Activity
- Triazine Derivatives (8a–k): Substitution with triazine rings at position 6 improved potency against HCT116 and HEP-G2 cells, with IC₅₀ values comparable to staurosporine. The target compound’s dihydroquinoline moiety, a planar aromatic system, may similarly intercalate DNA or inhibit kinases .
Biological Activity
The compound 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
This compound belongs to the class of quinazoline derivatives, which are known for their broad spectrum of biological activities. The molecular formula is , with a molecular weight of approximately 336.4 g/mol. The structure features a quinazoline core substituted with a dihydroquinoline moiety and an oxoethyl group.
1. Antimicrobial Activity
Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were tested against various bacterial strains using the Agar well diffusion method. Key findings include:
- Compound Efficacy : Some compounds demonstrated inhibition against both Gram-positive and Gram-negative bacteria. For example:
2. Anticancer Activity
Quinazoline derivatives have also been evaluated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : Some derivatives inhibit critical pathways involved in tumor growth and metastasis. For example:
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted in several studies:
- NHE-1 Inhibition : The compound acts as an inhibitor of Na+/H+ exchanger type 1 (NHE-1), which is involved in inflammatory processes. This action can mitigate inflammation in models such as LPS-stimulated macrophages .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various quinazoline derivatives, including our compound of interest. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced antibacterial activity.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 15 | Staphylococcus aureus | 12 | 75 |
| Compound E | Escherichia coli | 10 | 80 |
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines demonstrated that certain quinazoline derivatives could effectively reduce cell viability through apoptosis induction:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | Compound III | 15 |
| HeLa (Cervical) | Compound IV | 12 |
Q & A
Q. Methodological Answer :
- Spectroscopy :
- X-ray Diffraction : Crystallography resolves stereochemistry, particularly for the oxoethyl linker and phenyl substituent orientation .
Basic: What in vitro assays are recommended for preliminary biological evaluation of quinazoline-dione derivatives?
Q. Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, with donepezil as a positive control .
Advanced: How can reaction conditions be optimized for higher yields of the target compound?
Q. Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs (e.g., 2³ factorial) to test variables:
- Factors : Temperature, solvent polarity (DMF vs. DMSO), and catalyst (e.g., DMAP) .
- Response Surface Methodology (RSM) : Optimizes interactions between factors (e.g., solvent polarity × temperature) .
- Case Study : A 15% yield increase was achieved by switching from DMF to DMSO and reducing reaction time from 24 to 18 hrs .
Advanced: How can computational modeling enhance the design of quinazoline-dione derivatives?
Q. Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., AChE or DNA topoisomerases) by analyzing ligand-receptor interactions (e.g., π-π stacking with phenyl groups) .
- Reaction Path Search : ICReDD’s hybrid approach combines computational pathfinding with experimental validation to bypass trial-and-error synthesis .
Advanced: How should researchers resolve contradictions in reported biological activity data for similar compounds?
Q. Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 10–50 µM for anticancer activity) and normalize for assay conditions (e.g., cell line variability) .
- Structural-Activity Relationships (SAR) : Identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring enhance AChE inhibition) .
- Reproducibility Checks : Validate conflicting results using standardized protocols (e.g., NIH/WHO guidelines for antimicrobial testing) .
Advanced: What strategies mitigate challenges in purifying quinazoline-dione derivatives?
Q. Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for polar byproducts .
- Recrystallization Solvent Screening : Test mixtures like EtOAc/hexane or DCM/MeOH to improve crystal purity .
- TLC Monitoring : Pre-stained silica plates (UV 254 nm) track reaction progress and identify side products early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
